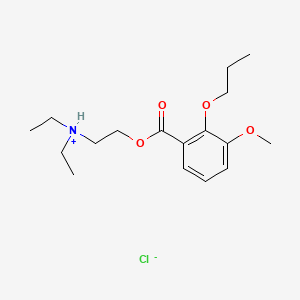
Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a benzoic acid core substituted with methoxy and propoxy groups, and an ester linkage to a diethylaminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the ester linkage can produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, modulating their activity and leading to various physiological effects. The ester linkage allows for the controlled release of the active compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: This compound has a similar structure but with an amino group instead of a methoxy group.
Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester: Similar to the target compound but with an amino group at a different position.
Benzoic acid, 2-methoxy-, ethyl ester: This compound has a simpler structure with only a methoxy group and an ethyl ester linkage.
Uniqueness
The unique combination of methoxy and propoxy groups in benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride provides distinct chemical properties that differentiate it from similar compounds. These properties include specific reactivity patterns and potential biological activities that are not observed in the other compounds.
Eigenschaften
CAS-Nummer |
23959-22-0 |
|---|---|
Molekularformel |
C17H28ClNO4 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
diethyl-[2-(3-methoxy-2-propoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-5-12-21-16-14(9-8-10-15(16)20-4)17(19)22-13-11-18(6-2)7-3;/h8-10H,5-7,11-13H2,1-4H3;1H |
InChI-Schlüssel |
QUIQLMJJIBJLJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


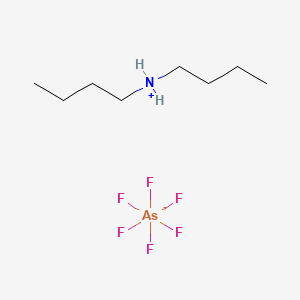
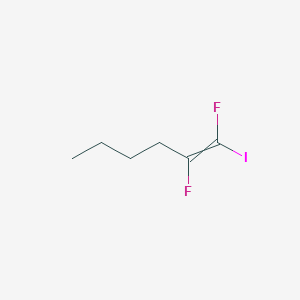
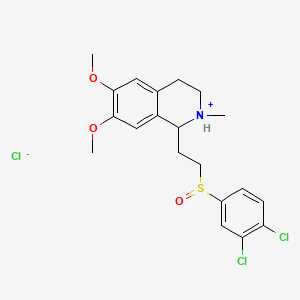
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)


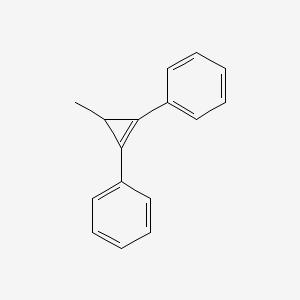

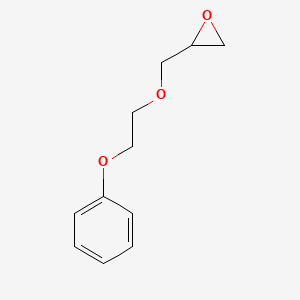

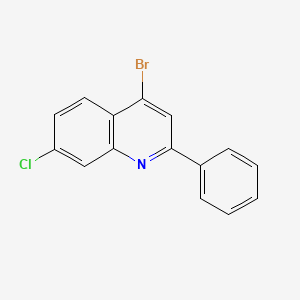
![1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)


